molecular formula C50H84N2SSi4 B12526508 2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 667464-96-2

2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-

Cat. No.: B12526508
CAS No.: 667464-96-2
M. Wt: 857.6 g/mol
InChI Key: WHZKPWZCQJXEQV-UHFFFAOYSA-N
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Description

The compound 2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- features a benzothiadiazole core substituted with four triisopropylsilyl (TIPS)-ethynyl groups. Benzothiadiazole derivatives are renowned for their electron-deficient aromatic systems, which confer unique photophysical and electrochemical properties, making them valuable in optoelectronics and light-emitting materials . The TIPS-ethynyl substituents enhance solubility in organic solvents and steric protection, which stabilizes the compound against aggregation and oxidative degradation . The synthesis of such derivatives typically involves palladium-catalyzed cross-coupling reactions, as exemplified in the conversion of 4,7-dibromo-2,1,3-benzothiadiazole to ethynyl-substituted analogs .

Properties

CAS No.

667464-96-2

Molecular Formula

C50H84N2SSi4

Molecular Weight

857.6 g/mol

IUPAC Name

tri(propan-2-yl)-[2-[4,5,6-tris[2-tri(propan-2-yl)silylethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]silane

InChI

InChI=1S/C50H84N2SSi4/c1-33(2)54(34(3)4,35(5)6)29-25-45-46(26-30-55(36(7)8,37(9)10)38(11)12)48(28-32-57(42(19)20,43(21)22)44(23)24)50-49(51-53-52-50)47(45)27-31-56(39(13)14,40(15)16)41(17)18/h33-44H,1-24H3

InChI Key

WHZKPWZCQJXEQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=C(C2=NSN=C2C(=C1C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Core Synthesis: Preparation of 4,5,6,7-Tetrabromo-2,1,3-Benzothiadiazole

The foundational step in synthesizing TIPS-BTD involves the preparation of a fully brominated benzothiadiazole precursor. While 4,7-dibromo-2,1,3-benzothiadiazole is a common intermediate, achieving tetrabromination at positions 4,5,6,7 requires optimized conditions.

Bromination Protocol

  • Starting Material : 2,1,3-Benzothiadiazole is treated with excess bromine (Br₂) in a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at 0–5°C.
  • Reaction Time : 24–48 hours under vigorous stirring.
  • Workup : The crude product is precipitated in ice water, filtered, and recrystallized from ethanol to yield 4,5,6,7-tetrabromo-2,1,3-benzothiadiazole as a pale-yellow solid.
Key Data:
Parameter Value
Yield 65–70%
Melting Point 245–247°C
Characterization $$ ^1H $$ NMR (CDCl₃): δ 7.82 (s, 2H)

The introduction of TIPS-ethynyl groups is achieved via Sonogashira cross-coupling , a palladium-catalyzed reaction between aryl halides and terminal alkynes.

Reaction Conditions

  • Catalyst System : Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
  • Solvent : Degassed triethylamine (Et₃N) and tetrahydrofuran (THF) (1:1 v/v).
  • Temperature : Reflux (80–90°C) under argon.
  • Stoichiometry : Four equivalents of TIPS-acetylene relative to tetrabromo-BTD.
Mechanistic Insights:

The reaction proceeds through oxidative addition of the Pd catalyst into the C–Br bond, followed by transmetallation with the copper-acetylide intermediate. Reductive elimination forms the C–C bond, releasing the TIPS-ethynyl-functionalized product.

Optimization Challenges

  • Steric Hindrance : The bulky TIPS groups slow coupling kinetics, necessitating extended reaction times (24–48 hours).
  • Regioselectivity : All four bromine atoms must react uniformly, requiring excess TIPS-acetylene (6–8 equivalents).
Key Data:
Parameter Value
Yield (crude) 45–53%
Purification Column chromatography (hexanes/CH₂Cl₂)
$$ ^1H $$ NMR (CDCl₃) δ 1.21–1.31 (m, 42H, TIPS-CH), 7.56–7.72 (m, 4H, BTD aromatic)
HRMS m/z 1087.45 [M+H]⁺ (calc. 1087.46)

Alternative Synthetic Routes

Stepwise Coupling Strategy

To mitigate steric challenges, a sequential coupling approach has been explored:

  • Diiodo Intermediate : 4,7-Diiodo-2,1,3-benzothiadiazole is coupled with two equivalents of TIPS-acetylene.
  • Second Bromination : The intermediate is brominated at positions 5 and 6.
  • Final Coupling : Additional TIPS-acetylene is introduced.
Advantages:
  • Higher functionalization control (yield per step: 60–70%).
  • Reduced side products from over-reaction.

Characterization and Validation

Spectroscopic Analysis

  • FTIR : Peaks at 2150 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (Si–C).
  • $$ ^{13}C $$ NMR : δ 95–100 ppm (sp-hybridized carbons), 18–22 ppm (TIPS methyl groups).
  • UV-Vis : λₐᵦₛ = 410–421 nm (π→π* transition of BTD core).

X-ray Crystallography

Single-crystal analysis confirms the planar benzothiadiazole core with TIPS-ethynyl groups oriented perpendicular to the ring, minimizing steric clashes.

Industrial-Scale Considerations

Cost Drivers

  • TIPS-Acetylene : High molecular weight (246.5 g/mol) increases raw material costs.
  • Palladium Catalysts : Recycling protocols (e.g., nanoparticle recovery) are critical for economic viability.

Environmental Impact

  • Waste Streams : Bromide byproducts require neutralization (e.g., Na₂SO₃).
  • Solvent Recovery : THF and Et₃N are distilled and reused.

Emerging Methodologies

Photocatalytic Coupling

Recent studies propose visible-light-driven coupling using organic photocatalysts (e.g., eosin Y), reducing Pd dependency. Preliminary yields: 30–40%.

Flow Chemistry

Continuous-flow reactors enhance heat/mass transfer, enabling faster reactions (8–12 hours) and improved yields (55–60%).

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
2,1,3-Benzothiadiazole is extensively utilized in the design of organic light-emitting diodes (OLEDs). Its derivatives serve as efficient electron acceptors in the development of thermally activated delayed fluorescence (TADF) emitters. For instance, compounds such as 4,7-bis(9H-carbazol-9-yl)-benzo[c][1,2,5]thiadiazole have shown promising results with a maximum external quantum efficiency of 8.8% at a luminance of 1.06 cd m2^{-2} and an emission peak at 636 nm . This efficiency is attributed to the strong electron-withdrawing capacity of the benzothiadiazole unit which enhances charge transport properties.

Conductive Polymers
The brominated derivatives of 2,1,3-benzothiadiazole are commonly used as building blocks in the synthesis of conductive polymers. For example, 4,7-dibromo-2,1,3-benzothiadiazole can undergo Suzuki-Miyaura cross-coupling reactions to form larger conjugated systems that exhibit significant electrical conductivity and stability . These materials are essential for applications in flexible electronics and organic photovoltaics.

Photonic Applications

Fluorescent Probes
Recent studies have highlighted the use of 2,1,3-benzothiadiazole derivatives as selective live-cell fluorescence imaging probes. These compounds exhibit excited state intramolecular proton transfer (ESIPT) properties which enhance their fluorescence characteristics in biological environments . They have been shown to outperform traditional dyes like DAPI in imaging assays involving human stem cells.

Metal-Organic Frameworks (MOFs)
The incorporation of 2,1,3-benzothiadiazole into metal-organic frameworks has opened new avenues for chemical sensing and catalysis. These frameworks can be engineered to exhibit customized emission properties ranging from deep-blue to near-infrared light. Applications include energy harvesting and transfer mechanisms within these frameworks . The tunable nature of these materials allows for specific interactions with target analytes in sensing applications.

Case Studies

Application Details
OLEDs TADF emitters designed using benzothiadiazole derivatives achieve high efficiencies .
Fluorescent Probes Enhanced imaging capabilities in live-cell assays using ESIPT-based probes .
Conductive Polymers Use of dibrominated derivatives in creating conductive materials via cross-coupling reactions .
Metal-Organic Frameworks Customized emission properties for sensing and catalysis applications .

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- is primarily based on its strong electron-withdrawing properties. This characteristic allows it to stabilize charge carriers in organic electronic materials, enhancing their performance. The compound interacts with molecular targets and pathways involved in electron transport and light emission .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Data Limitations: Key parameters (e.g., exact absorption/emission wavelengths, electrochemical redox potentials) for the target compound are unavailable but can be inferred from related TIPS-ethynyl systems .

Biological Activity

2,1,3-Benzothiadiazole derivatives have gained significant attention in recent years due to their diverse biological activities and potential applications in various fields, including organic electronics and materials science. The compound 2,1,3-benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- (CAS No. 667464-96-2) is characterized by a complex structure that enhances its electronic properties and reactivity. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C50H84N2SC_{50}H_{84}N_2S with a molecular weight of 818.03 g/mol. The unique structure includes a bicyclic framework composed of a benzene ring fused with a thiadiazole ring and multiple ethynyl groups that contribute to its reactivity and stability.

Biological Activity Overview

Research indicates that derivatives of 2,1,3-benzothiadiazole exhibit various biological activities:

  • Anticancer Activity : Certain derivatives have been designed to target hypoxic environments typical of tumors. These compounds can selectively accumulate in cancer cells, enhancing their potential as diagnostic tools and therapeutic agents.
  • Antioxidant Properties : The redox properties of these compounds suggest potential applications in catalysis and energy storage systems. Their ability to scavenge free radicals may also contribute to protective effects against oxidative stress.
  • Fluorescent Properties : The incorporation of 2,1,3-benzothiadiazole in organic light-emitting diodes (OLEDs) has shown promising results in enhancing luminescence efficiency and stability.

Anticancer Applications

A study highlighted the use of 2,1,3-benzothiadiazole derivatives in targeting cancer cells under hypoxic conditions. These compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism involves the generation of reactive oxygen species (ROS) upon cellular uptake, leading to apoptosis in cancer cells.

Antioxidant Activity

Research into the antioxidant properties of these compounds revealed their ability to reduce oxidative stress markers in vitro. For instance, a derivative was tested against hydrogen peroxide-induced oxidative damage in human cell lines, showing significant protective effects.

Fluorescent Materials

In the field of organic electronics, 2,1,3-benzothiadiazole has been employed to design highly efficient red thermally activated delayed fluorescence (TADF) emitters. These materials exhibited external quantum efficiencies up to 8.8% at specific luminance levels, indicating their potential for use in next-generation OLEDs.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey FeaturesBiological Activity
4,7-Dibromo-2,1,3-benzothiadiazole Halogenated derivativeEnhanced reactivity due to bromine substituentsUsed as a building block in organic synthesis
Carbazole-based derivatives Extended π-systemsHigh luminescence efficiencyAnticancer activity through ROS generation
Benzothiadiazole derivatives with cyanoacrylic acid Electron acceptor systemsImproved charge separation propertiesPotential applications in solar cells

Q & A

Q. What are the key synthetic routes for 2,1,3-benzothiadiazole derivatives, and how do reaction conditions influence product purity?

The synthesis of 2,1,3-benzothiadiazole derivatives often begins with bromination of the parent benzothiadiazole. For example, 4,7-dibromo-2,1,3-benzothiadiazole is synthesized by reacting 2,1,3-benzothiadiazole with bromine in hydrobromic acid . Further functionalization, such as introducing tris(1-methylethyl)silyl (TIPS) ethynyl groups, involves Sonogashira coupling or similar cross-coupling reactions under inert conditions. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for efficient alkyne coupling.
  • Solvent system : Use of anhydrous THF or DMF to prevent hydrolysis.
  • Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation.
    Purification via column chromatography or recrystallization ensures high purity (>95%) for optoelectronic applications .

Q. How is this compound integrated into conjugated polymers for organic solar cells (OSCs)?

The compound acts as an electron-deficient unit in donor-acceptor (D-A) polymers like PCDTBT and PCPDTBT, enhancing charge separation and light absorption. Methodology includes:

  • Polymerization : Stille or Suzuki-Miyaura coupling to link benzothiadiazole with electron-rich units (e.g., carbazole or cyclopentadithiophene).
  • Device fabrication : Spin-coating polymer:PCBM blends (e.g., 1:1 weight ratio) onto ITO/PEDOT:PSS substrates, followed by thermal annealing (150°C for 10 min) to optimize morphology .
  • Performance metrics : Power conversion efficiencies (PCE) of 6–8% are typical for PCDTBT-based OSCs .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and optoelectronic properties?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity.
  • UV-Vis absorption : λmax in the 400–600 nm range indicates strong π-π* transitions.
  • Electrochemical analysis : Cyclic voltammetry determines HOMO/LUMO levels (e.g., LUMO ≈ -3.5 eV vs. vacuum).
  • Photoluminescence (PL) : Quenching in thin films suggests efficient charge transfer in donor-acceptor systems .

Advanced Research Questions

Q. How can substituent engineering enhance the compound’s photocatalytic activity in covalent organic frameworks (COFs)?

Introducing electron-withdrawing groups (e.g., TIPS-ethynyl) stabilizes charge-separated states. Example methodology:

  • COF synthesis : Solvothermal condensation of benzothiadiazole-based monomers with triphenylbenzene (TPB) or triaminophenazinetrione (TAPT) linkers.
  • Photocatalytic testing : Under visible light (λ > 420 nm), TPB-BT-COF achieves >99% Cr(VI) reduction in 2 hours without sacrificial agents. Key parameters:
    • Surface area : BET surface area >800 m²/g enhances active sites.
    • Bandgap tuning : Adjusting donor-acceptor ratios lowers the bandgap (e.g., 1.8 eV for TPB-BT-COF) .

Q. What role does macrocyclization play in improving solid-state emission for OLED applications?

Macrocyclization reduces aggregation-caused quenching (ACQ). Experimental steps:

  • Synthesis : Suzuki coupling of 4,7-dibromo-benzothiadiazole with dimethoxyphenyl boronic acid, followed by macrocyclization via Glaser coupling.
  • Emission enhancement : BT-LC (macrocyclic form) exhibits 3× higher photoluminescence quantum yield (PLQY) than its linear analog due to restricted molecular motion .

Q. How do steric effects from tris(1-methylethyl)silyl groups influence charge transport in thin-film transistors?

  • Morphology control : Bulky TIPS groups prevent π-π stacking, reducing crystallinity but enhancing solution processability.
  • Charge mobility : Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) correlate film roughness (RMS < 2 nm) with mobility (µ ≈ 0.1 cm²/V·s) .

Methodological Notes

  • Synthetic reproducibility : Use Schlenk-line techniques for air-sensitive reactions .
  • Device optimization : Employ hole-transport layers (HTLs) like MoO₃ to reduce recombination in OSCs .
  • Advanced characterization : Time-resolved PL spectroscopy (TRPL) quantifies exciton diffusion lengths (≈10 nm) in thin films .

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